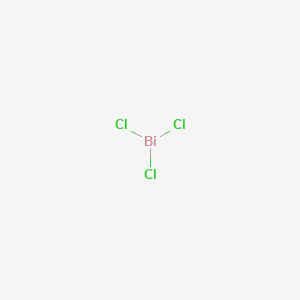

Bismuth trichloride

説明

Bismuth trichloride is a colorless hygroscopic solid . It is also known as trichloro bismuth and bismuth chloride . It is a common source of Bi 3+ ions used in various organic transformations and synthesis of bismuth nanomaterials . It can be prepared by direct combination of bismuth and chlorine .

Synthesis Analysis

Bismuth trichloride can be synthesized directly by passing chlorine over bismuth . Another method involves dissolving bismuth metal in aqua regia, evaporating the mixture to give BiCl3·2H2O, which can be distilled to form the anhydrous trichloride . It can also be produced by the reaction between bismuth and chlorine .

Molecular Structure Analysis

In the gas phase, BiCl3 is pyramidal with a Cl–Bi–Cl angle of 97.5° and a bond length of 242 pm . In the solid state, each Bi atom has three near neighbors at 250 pm, two at 324 pm and three at a mean of 336 pm .

Chemical Reactions Analysis

Bismuth trichloride dissolves in excess dilute hydrochloric acid to form a clear liquid, but if diluted it produces a white precipitate of bismuth (III) chloride oxide (bismuthyl chloride, BiOCl): BiCl3 + H2O = BiOCl + 2HCl . This reaction is often used as an example of a reversible reaction and as a confirmatory test for bismuth during quantitative analysis .

Physical And Chemical Properties Analysis

Bismuth trichloride has a molecular weight of 315.34 g/mol . Its boiling point is 447°C and its melting point is 230 to 232°C . It is a colorless hygroscopic solid . It reacts with water and is soluble in acids, alcohol, and acetone .

科学的研究の応用

Synthesis of Organic Compounds of Bismuth

Bismuth trichloride is used in the synthesis of organic compounds of bismuth. The bismuth atom in the organic compounds can directly be bound to one, two, three, four, five, or six organic radicals . This variety of types of organobismuth compounds has resulted in a considerable extension of studies in this field .

Silicon Doping

Bismuth trichloride serves as a molecular precursor for silicon doping . It completely dissociates at room temperature to produce bismuth ad-atoms, ad-dimers, and surface-bound chlorine . This makes BiCl3 a strong candidate for a bismuth precursor compound compatible with lithographic patterning at the sub-nanometer scale .

Preparation of Polyaniline and Bismuth (III) Telluride Nanohybrids

Bismuth (III) chloride can be used as a precursor to prepare polyaniline and bismuth (III) telluride nanohybrids with high thermoelectric performance .

Synthesis of Double Perovskite Semiconductors

Bismuth (III) chloride is used as a starting material to synthesize visible light absorbing double perovskite semiconductors, such as Cs2AgBiBr6 and Cs2AgBiCl6 . These are eco-friendly alternatives to the lead halide perovskites .

Catalyst in Alcoholysis, Acetolysis and Hydrolysis of Epoxides

Bismuth (III) chloride may be used as a catalyst in the alcoholysis, acetolysis and hydrolysis of epoxides to form the corresponding β-alkoxy and β-acetoxy alcohols and diols .

Preparation of Thiiranes from Oxiranes

Bismuth (III) chloride may be used in the preparation of thiiranes from oxiranes using ammonium thiocyanate .

Safety and Hazards

将来の方向性

作用機序

Target of Action

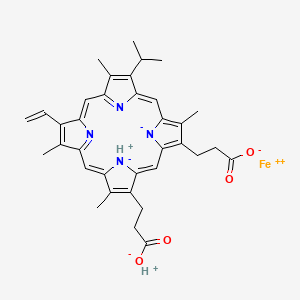

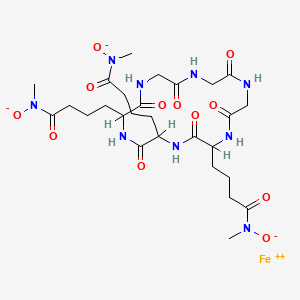

Bismuth trichloride (BiCl3) is an inorganic compound that primarily targets enzymes involved in respiration, such as F1-ATPase, urease, and alcohol dehydrogenase . It also interferes with a range of Zn2+ and Fe3±regulating proteins .

Mode of Action

Bismuth trichloride interacts with its targets by binding to them, leading to enzyme inhibition . For instance, it can bind to heat shock and histidine-rich proteins . This binding can induce reactive oxidative stress, which is considered a major molecular mechanism of bismuth’s action against certain bacteria .

Biochemical Pathways

It is known that the compound’s interaction with its targets can disrupt intracellular iron metabolism and attenuate the defense against reactive oxygen species . This disruption can lead to reduced bacterium-host cell adhesion , affecting the growth and survival of certain bacteria.

Pharmacokinetics

Bismuth trichloride is a solid at room temperature with a melting point of 230-232°C and a boiling point of 447°C . It is soluble in hydrochloric acid, nitric acid, diethyl ether, ethyl acetate, and acetone, but insoluble in alcohol

Result of Action

The molecular and cellular effects of bismuth trichloride’s action primarily involve the inhibition of certain enzymes and disruption of biochemical pathways. This can lead to the attenuation of the defense against reactive oxygen species and disruption of intracellular iron metabolism . These effects can inhibit the growth of certain bacteria, making bismuth trichloride potentially useful in antimicrobial applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bismuth trichloride. For instance, the compound’s solubility and reactivity can be affected by the presence of certain solvents . Additionally, the compound’s action can be influenced by the presence of other chemical species in the environment, such as other metal ions

特性

IUPAC Name |

trichlorobismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3ClH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXKRIRFYBPWGE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Bi](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiCl3 | |

| Record name | bismuth(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Bismuth chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064851 | |

| Record name | Bismuthine, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow deliquescent solid; [Merck Index] Reacts with water to produce HCl; [MSDSonline] | |

| Record name | Bismuth chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bismuth trichloride | |

CAS RN |

7787-60-2 | |

| Record name | Bismuth trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuthine, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuthine, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。